molecular formula C11H12BrNO3 B8163760 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene

1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene

Cat. No.: B8163760
M. Wt: 286.12 g/mol
InChI Key: DWGKHTLWIMNYJI-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C11H12BrNO3. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using iron powder (Fe) in acidic conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in basic conditions.

Major Products:

    Substitution: 1-Azido-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene, 1-Thio-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene.

    Reduction: 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-aminobenzene.

    Oxidation: 1-Bromo-2-(cyclopropylmethoxy)-5-carboxy-3-nitrobenzene.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is used in various scientific research fields:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Material Science: In the synthesis of novel materials with specific properties.

    Biological Studies: As a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Bromo-2-(cyclopropylmethoxy)benzene
  • 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene
  • 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

Uniqueness: 1-Bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-5-methyl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7-4-9(12)11(10(5-7)13(14)15)16-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGKHTLWIMNYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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